molecular formula C8H15N3O2S B12979148 3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide

3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide

Cat. No.: B12979148
M. Wt: 217.29 g/mol
InChI Key: QOPMQNVDMSCVCG-UHFFFAOYSA-N
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Description

3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that features a thietane ring fused with a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with a suitable thietane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thietane derivatives.

Scientific Research Applications

3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a tetrahydropyrimidine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-1-methyl-5,6-dihydro-4H-pyrimidin-2-amine

InChI

InChI=1S/C8H15N3O2S/c1-11-4-2-3-9-8(11)10-7-5-14(12,13)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

QOPMQNVDMSCVCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN=C1NC2CS(=O)(=O)C2

Origin of Product

United States

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